8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Synthesis of Spirotetramat
This compound may be used in the multi-step synthesis process of spirotetramat, an insecticide that controls pest population on crops. The synthesis involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Delta Opioid Receptor Agonists
Derivatives of this compound have been identified as a novel chemotype for delta opioid receptor (DOR) agonists. These are potentially useful in pain management and could lead to the development of new analgesics .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis signaling pathway, which involves the activation of RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . This disruption prevents the downstream effects of this pathway, which include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound prevents the occurrence of necroptosis . This action can potentially alleviate the symptoms of diseases associated with this type of cell death, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
8-(2,3-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-6-5-7-13(25-2)14(12)26-3/h5-7H,4,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYYQDVYDDOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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